azocan-3-amine hydrochloride azocan-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137665-68-8
VCID: VC11638778
InChI:
SMILES:
Molecular Formula: C7H17ClN2
Molecular Weight: 164.7

azocan-3-amine hydrochloride

CAS No.: 2137665-68-8

Cat. No.: VC11638778

Molecular Formula: C7H17ClN2

Molecular Weight: 164.7

Purity: 90

* For research use only. Not for human or veterinary use.

azocan-3-amine hydrochloride - 2137665-68-8

Specification

CAS No. 2137665-68-8
Molecular Formula C7H17ClN2
Molecular Weight 164.7

Introduction

Chemical Structure and Physicochemical Properties

Azocan-3-amine hydrochloride belongs to the class of nitrogen-containing heterocyclic compounds. Its molecular formula is C₇H₁₇ClN₂, with a molecular weight of 164.67 g/mol. The compound’s IUPAC name, azocan-3-amine hydrochloride, reflects its eight-membered azocane ring system with an amine group at the third position, coupled with a hydrochloride salt to enhance stability and solubility.

Structural Characteristics

  • SMILES Notation: NC1CCCCCNC1.Cl

  • InChI Key: QJZFAJYNXQIGNJ-UHFFFAOYSA-N

  • Canonical SMILES: C1CCC(CNCC1)N.Cl

The presence of the azocane ring confers conformational flexibility, enabling interactions with hydrophobic pockets in kinase domains. The hydrochloride salt improves bioavailability, a critical factor in preclinical studies .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₇ClN₂
Molecular Weight164.67 g/mol
CAS Number2137665-68-8
AppearanceCrystalline solid
SolubilitySoluble in polar solvents

Synthesis and Industrial Production

The synthesis of azocan-3-amine hydrochloride involves multi-step organic reactions, though detailed methodologies remain proprietary. Available data suggest a focus on aza-Michael addition and ring-closing metathesis as potential pathways. Industrial production prioritizes continuous flow synthesis to optimize yield and purity, leveraging precise control over reaction parameters such as temperature and solvent composition .

Key Synthetic Challenges

  • Ring Strain Mitigation: The azocane ring’s strain necessitates careful selection of catalysts to prevent undesired side reactions.

  • Amine Protection: Temporary protection of the amine group during synthesis ensures regioselectivity in subsequent steps.

Mechanism of Action: Targeting EGFR Mutations

Azocan-3-amine hydrochloride inhibits the ErbB family of receptor tyrosine kinases, with a pronounced affinity for EGFR mutants T790M and C797S. These mutations are associated with resistance to first- and second-generation EGFR inhibitors like gefitinib and erlotinib. The compound’s mechanism involves:

  • Competitive ATP Binding: Displacement of ATP from the kinase domain, blocking autophosphorylation and downstream signaling.

  • Irreversible Binding: Covalent modification of cysteine residues in the kinase active site, enhancing selectivity for mutant EGFR variants .

This dual mechanism reduces tumor proliferation and survival in preclinical models of non-small cell lung cancer (NSCLC) .

Research Applications and Biological Activity

Oncology

Azocan-3-amine hydrochloride has shown efficacy in EGFR-mutant NSCLC models, particularly in cases with acquired resistance to osimertinib. In vitro studies demonstrate a 50% inhibitory concentration (IC₅₀) of <100 nM against T790M/C797S double mutants, surpassing earlier inhibitors .

Chemical Biology

The compound serves as a scaffold for derivatization, enabling the synthesis of analogs with modified pharmacokinetic profiles. For example, fluorination at strategic positions enhances blood-brain barrier penetration, a priority in treating CNS metastases.

Comparative Analysis with Similar Inhibitors

Azocan-3-amine hydrochloride distinguishes itself from other ErbB inhibitors through its balanced potency against dual EGFR mutations.

Table 2: Comparison of ErbB Inhibitors

CompoundTarget MutationsIC₅₀ (nM)Selectivity Profile
Azocan-3-amine HClT790M, C797S85High for EGFR mutants
OsimertinibT790M12Moderate for C797S
RociletinibT790M20Low for C797S

This table highlights azocan-3-amine hydrochloride’s superior activity against recalcitrant mutations, positioning it as a candidate for third-line NSCLC therapy .

Future Directions and Challenges

Clinical Translation

  • Toxicity Profiling: Preliminary data indicate dose-dependent hepatic toxicity in murine models, necessitating structural optimization.

  • Combination Therapies: Synergy studies with immune checkpoint inhibitors (e.g., pembrolizumab) are underway to evaluate enhanced antitumor responses.

Synthetic Chemistry

  • Stereoselective Synthesis: Development of enantioselective routes to isolate the biologically active (R)-enantiomer could improve therapeutic indices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator